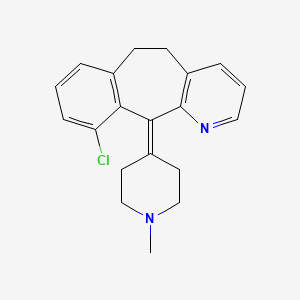
8-Dechloro-10-chloro-N-methyl Desloratadine
描述
8-Dechloro-10-chloro-N-methyl Desloratadine is a chemical compound that serves as an impurity of Loratadine, a well-known antihistamine used to treat allergies. It is an isomer of N-Methyl Desloratadine and has the molecular formula C20H21ClN2 with a molecular weight of 324.85 g/mol.
化学反应分析
8-Dechloro-10-chloro-N-methyl Desloratadine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
8-Dechloro-10-chloro-N-methyl Desloratadine is primarily used in pharmaceutical research as a reference standard and impurity in the quality control of Loratadine and its derivatives. It helps in the identification and quantification of impurities in drug formulations, ensuring the safety and efficacy of the final product. Additionally, it may be used in studies related to the metabolism and degradation of antihistamines.
作用机制
As an impurity of Loratadine, 8-Dechloro-10-chloro-N-methyl Desloratadine does not have a well-defined mechanism of action. Loratadine itself is a second-generation tricyclic antihistamine that selectively antagonizes peripheral H1 receptors, preventing the action of histamine and alleviating allergic symptoms . The impurity may share some structural similarities but does not exhibit the same pharmacological effects.
相似化合物的比较
8-Dechloro-10-chloro-N-methyl Desloratadine is similar to other Loratadine impurities and derivatives, such as:
N-Methyl Desloratadine: An isomer with similar structural features but different chemical properties.
8-Bromo-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Another related compound used in pharmaceutical research.
Loratadine: The parent compound, widely used as an antihistamine.
The uniqueness of this compound lies in its specific structural modifications, which make it a valuable reference standard in the quality control of Loratadine formulations.
生物活性
8-Dechloro-10-chloro-N-methyl Desloratadine is a derivative of Desloratadine, which is primarily known as a non-sedative antihistamine used to treat allergic symptoms. This compound is often encountered as an impurity during the synthesis of Desloratadine and has garnered interest for its potential biological activities and implications in pharmaceutical quality control.
This compound can be synthesized as a byproduct in the manufacturing process of Desloratadine. The synthesis typically involves several chemical reactions, including acylation and reduction, which are critical for producing various substituted derivatives of Desloratadine .
Synthesis Pathway
The general pathway for synthesizing this compound includes:
- Starting Material : Desloratadine.
- Reagents : Various acylating agents and solvents.
- Conditions : Controlled temperature and pressure to optimize yield and purity.
Biological Activity
The biological activity of this compound has not been extensively studied; however, its interactions and effects can be inferred from related compounds and preliminary studies.
Antihistaminic Activity
As a derivative of Desloratadine, this compound may exhibit antihistaminic properties, although its specific efficacy has not been clearly defined in clinical settings. The primary action mechanism involves blocking H1 receptors, thereby reducing allergic responses .
Interaction with Cytochrome P450 Enzymes
Preliminary findings suggest that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could affect the pharmacokinetics of co-administered drugs, potentially altering their efficacy and safety profiles .
Comparative Analysis with Related Compounds
A comparison with similar compounds provides insight into the unique characteristics of this compound:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Desloratadine | High | Antihistamine | Main therapeutic agent |
| Loratadine | Moderate | Antihistamine | Parent compound |
| Cetirizine | Moderate | Antihistamine | Different chlorine substitution |
| Fexofenadine | Low | Antihistamine | Distinct pharmacokinetic profile |
This table highlights that while this compound shares structural similarities with other antihistamines, its role is primarily as an impurity rather than a therapeutic agent.
属性
IUPAC Name |
15-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-12-9-15(10-13-23)19-18-14(4-2-6-17(18)21)7-8-16-5-3-11-22-20(16)19/h2-6,11H,7-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMDPRYKTDFAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















